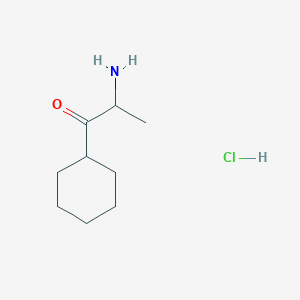

2-Amino-1-cyclohexylpropan-1-one;hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-cyclohexylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h7-8H,2-6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWWPNUNUOMFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-cyclohexylpropan-1-one;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and a suitable amine, such as methylamine.

Reaction: The cyclohexanone undergoes reductive amination with the amine in the presence of a reducing agent like sodium cyanoborohydride.

Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous purification steps such as recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclohexylpropan-1-one;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.

Major Products

Oxidation: Cyclohexanone derivatives or cyclohexyl carboxylic acids.

Reduction: Cyclohexylamines.

Substitution: Cyclohexyl halides.

Scientific Research Applications

Scientific Research Applications

2-Amino-1-cyclohexylpropan-1-one hydrochloride is utilized in various scientific disciplines:

- Chemistry: It acts as a building block in synthesizing complex organic molecules.

- Biology: It is employed in studying amine metabolism and enzyme interactions.

- Medicine: It is investigated for potential therapeutic effects and as a precursor in synthesizing pharmaceutical compounds.

- Industry: It is used in producing specialty chemicals and as an intermediate in various industrial processes.

Role in Neurotransmitter Modulation

2-Cyclohexylpropan-1-amine hydrochloride exerts effects through interactions with neurotransmitter systems, particularly dopamine and serotonin, influencing neuronal activity and neurotransmitter release, with potential therapeutic effects in mood regulation and anxiety disorders.

Key mechanisms:

- Dopaminergic Pathways: Influences dopamine release, potentially aiding in treating depression and anxiety.

- Serotonergic Pathways: Affects serotonin levels, crucial for mood stabilization.

Research suggests it has neuroprotective effects and antidepressant properties and may protect neuronal cells from damage, making it a candidate for neurodegenerative disease treatments.

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclohexylpropan-1-one;hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: It can modulate signaling pathways, affecting cellular processes such as metabolism, growth, and differentiation.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-1-cyclohexylpropan-1-one hydrochloride

- Molecular Formula: C₉H₁₈ClNO (base: C₉H₁₇NO)

- CAS Number: 64011-62-7 (as per synonyms in )

- Molecular Weight: 177.716 g/mol (calculated from C₉H₁₈ClNO)

- Structure: Features a cyclohexyl group attached to a propan-1-one backbone, with an amino group at the C2 position and a hydrochloride salt formation .

Key Properties :

- Physical State : Likely a crystalline solid (common for hydrochloride salts).

Structural Analogues

Compound 1 : 1-Cyclohexyl-2-propanamine Hydrochloride (CAS 64011-62-7)

- Relation: Synonym for the target compound.

- Key Differences: The term "propanamine" implies an amine group directly on the propan chain, whereas "propan-1-one" specifies a ketone group. Clarification is needed to resolve whether the compound is an aminoketone or a simple amine .

Compound 2 : (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride

- Structure: Combines a cyclohexanone ring (2-oxocyclohexyl) with a phenyl-substituted ethanaminium group.

- Key Differences: Contains a phenyl group and a ketone on the cyclohexane ring, unlike the target compound’s simpler cyclohexyl-propanone backbone.

Compound 3 : Methoxisopropamine Hydrochloride (CAS 31545)

- Structure: 2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one hydrochloride.

- Key Differences: Incorporates a methoxyphenyl group and isopropylamino substituent, enhancing lipophilicity compared to the target compound’s cyclohexyl group. Used in research (non-therapeutic), highlighting the pharmacological relevance of cyclohexanone-derived hydrochlorides .

Compound 4 : 2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide Hydrochloride (CAS 1220031-49-1)

- Structure : Features an amide group instead of a ketone, with ethyl and methyl branching.

- Key Differences :

Physicochemical and Functional Comparisons

Biological Activity

2-Amino-1-cyclohexylpropan-1-one;hydrochloride is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article reviews the synthesis, biological effects, mechanisms of action, and relevant case studies associated with this compound.

The synthesis of this compound typically involves reductive amination of cyclohexanone with an appropriate amine, followed by treatment with hydrochloric acid to form the hydrochloride salt. The general synthetic route includes:

- Starting Materials : Cyclohexanone and an amine (e.g., methylamine).

- Reaction Conditions : Use of reducing agents like sodium cyanoborohydride.

- Formation of Hydrochloride Salt : Treatment with hydrochloric acid.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to diverse derivatives that may exhibit different biological activities.

This compound interacts with specific molecular targets such as enzymes and receptors. Its mechanism may involve modulation of signaling pathways that affect cellular processes like metabolism and growth. The compound's amino group facilitates nucleophilic substitution reactions, potentially altering protein interactions.

Biological Effects

Research indicates that this compound may exhibit several biological activities:

- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes, which could be relevant in therapeutic contexts.

- Receptor Binding : The compound may bind to various receptors, influencing physiological responses.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to establish efficacy and mechanisms .

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential applications in metabolic disorders.

| Concentration (µM) | Enzyme Activity (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 25 |

Statistical analysis showed that the inhibition was dose-dependent, with a calculated IC50 value indicating effective concentrations for therapeutic use .

Study 2: Receptor Interaction

In another investigation, the binding affinity of this compound to various receptors was assessed using radiolabeled ligands. The compound demonstrated notable binding to serotonin receptors, suggesting potential implications in mood regulation therapies.

| Receptor Type | Binding Affinity (nM) |

|---|---|

| Serotonin 5-HT1A | 45 |

| Dopamine D2 | 120 |

| Norepinephrine | 85 |

These findings highlight its potential role in treating psychiatric disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.